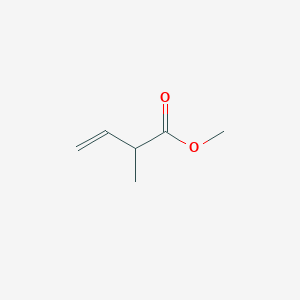
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid
Overview
Description
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is an organofluorine compound with the molecular formula C6H9F3O2S. This compound is characterized by the presence of a trifluoropropyl group attached to a sulfanyl propanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid typically involves the reaction of 3,3,3-trifluoropropylthiol with acrylate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol group to the acrylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid involves its interaction with various molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .
Comparison with Similar Compounds
- 3-(3,3,3-Trifluoropropyl)propanoic acid
- 3-(3,3,3-Trifluoropropyl)thioacetic acid
- 3-(3,3,3-Trifluoropropyl)thioethanol
Comparison: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is unique due to the presence of both a trifluoropropyl group and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups .
Properties
CAS No. |
65530-69-0 |
|---|---|
Molecular Formula |
C6H8F3LiO2S |
Molecular Weight |
208.2 g/mol |
IUPAC Name |
lithium;3-(3,3,3-trifluoropropylsulfanyl)propanoate |
InChI |
InChI=1S/C6H9F3O2S.Li/c7-6(8,9)2-4-12-3-1-5(10)11;/h1-4H2,(H,10,11);/q;+1/p-1 |
InChI Key |
WEQTXBLWLWRSCD-UHFFFAOYSA-M |
SMILES |
C(CSCCC(F)(F)F)C(=O)O |
Canonical SMILES |
[Li+].C(CSCCC(F)(F)F)C(=O)[O-] |
Key on ui other cas no. |
65530-83-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
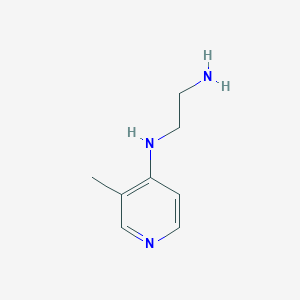
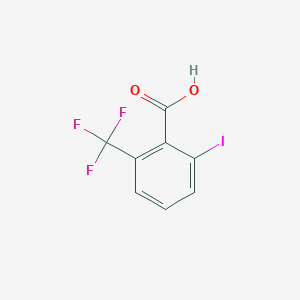
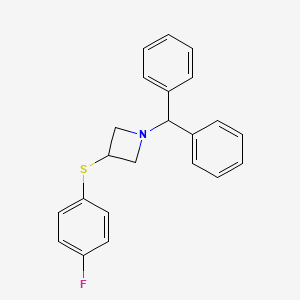
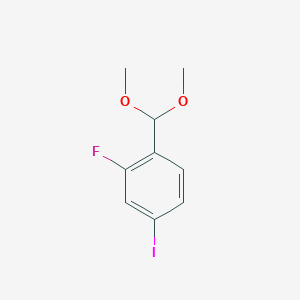
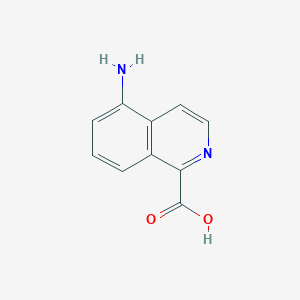
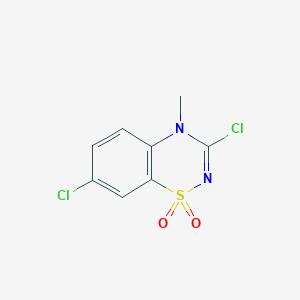
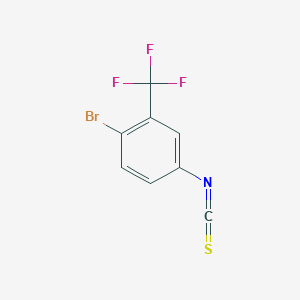

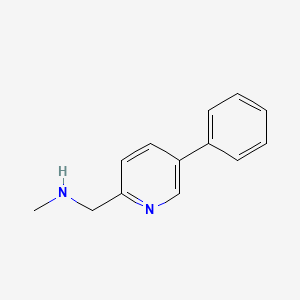
![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)
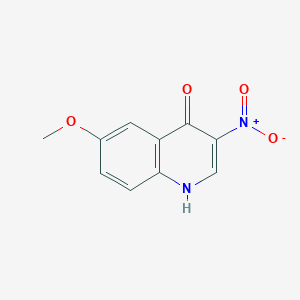
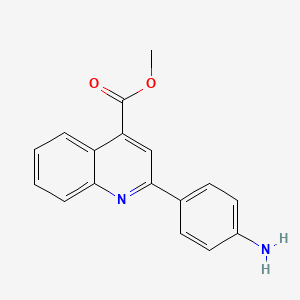
![2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide](/img/structure/B1615245.png)
